Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability
The 5-butyl substitution significantly increases lipophilicity compared to shorter alkyl chains. The computed XLogP3-AA for 5-butyl is 2.5, versus 2.0 for 5-propyl and 1.2 for 5-methyl. This increase in logP of +0.5 per methylene unit is consistent with class-level trends and predicts higher passive membrane permeability, which can be advantageous for accessing intracellular targets or improving oral bioavailability in prodrug strategies [1][2][3].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 5-Propyl: 2.0; 5-Methyl: 1.2 |
| Quantified Difference | Δ +0.5 vs 5-propyl; Δ +1.3 vs 5-methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2025) using SMILES structures |
Why This Matters
Higher lipophilicity can enhance passive diffusion across cell membranes, making the compound more suitable for intracellular target engagement or as a lipophilic fragment in FBDD.
- [1] PubChem. (2025). Compound Summary for CID 86069795, 5-Butyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 92670060, 5-Propyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 14109320, 5-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. View Source
